(1,1'-Biphenyl)-2,3'-diamine

Catalog No.
S3339667
CAS No.
32316-89-5
M.F
C12H12N2
M. Wt
184.24 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1,1'-Biphenyl)-2,3'-diamine

CAS Number

32316-89-5

Product Name

(1,1'-Biphenyl)-2,3'-diamine

IUPAC Name

2-(3-aminophenyl)aniline

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

InChI

InChI=1S/C12H12N2/c13-10-5-3-4-9(8-10)11-6-1-2-7-12(11)14/h1-8H,13-14H2

InChI Key

CRQBUNFZJOLMKC-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=CC(=CC=C2)N)N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC=C2)N)N

(1,1'-Biphenyl)-2,3'-diamine, also known as 2,3-diaminobiphenyl, is an organic compound with the molecular formula C12H12N2C_{12}H_{12}N_2. This compound features a biphenyl structure where two amino groups are positioned at the 2 and 3 positions of one of the phenyl rings. Its significance arises from its potential applications in various fields, including organic synthesis and materials science. The compound is characterized by its ability to participate in a variety of

  • Nucleophilic Substitution Reactions: The amino groups can act as nucleophiles, allowing for substitution reactions with electrophiles.
  • Coupling Reactions: It can participate in coupling reactions such as the Buchwald-Hartwig and Ullmann reactions, which are essential for forming carbon-nitrogen bonds in organic synthesis .
  • Reduction Reactions: The compound can be reduced to form secondary amines or further functionalized to produce more complex structures.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Several methods exist for synthesizing (1,1'-Biphenyl)-2,3'-diamine:

  • Reduction of Nitro Compounds: One common method involves the reduction of nitro-substituted biphenyls using catalytic hydrogenation or chemical reducing agents.
  • Direct Amination: The biphenyl compound can undergo direct amination using ammonia or amines under specific conditions.
  • Photocatalytic Methods: Recent advances have introduced photocatalytic approaches that allow for the synthesis of diamines from precursors like N-benzylidene-[1,1'-biphenyl]-2-amines through radical coupling processes .

These methods demonstrate the compound's accessibility for synthetic chemists.

(1,1'-Biphenyl)-2,3'-diamine finds applications in various domains:

  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Material Science: The compound is used in creating polymers and materials with specific properties due to its structural characteristics.
  • Ligands in Catalysis: It can function as a ligand in catalysis for cross-coupling reactions, facilitating the formation of carbon-nitrogen bonds essential in pharmaceuticals .

Interaction studies involving (1,1'-Biphenyl)-2,3'-diamine focus on its reactivity with various substrates and its role as a ligand. These studies are crucial for understanding how this compound can be effectively utilized in catalysis and material synthesis. For example, its interactions with copper catalysts have been explored for C(sp²)-N bond formation .

Several compounds share structural similarities with (1,1'-Biphenyl)-2,3'-diamine. Here’s a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
2,2'-Dimethyl[1,1'-biphenyl]-4,4'-diamineC14H16N2C_{14}H_{16}N_2Contains methyl groups enhancing solubility
4-Methyl[1,1'-biphenyl]-2-amineC13H13NC_{13}H_{13}NHas a single amino group; less sterically hindered
3,5-Dimethyl[1,1'-biphenyl]-2-amineC13H15NC_{13}H_{15}NSimilar structure but different positioning of methyl groups
[1,1':3',1''-Terphenyl]-4'-amineC18H15NC_{18}H_{15}NLarger structure with additional aromatic ring

(1,1'-Biphenyl)-2,3'-diamine is unique due to its specific positioning of amino groups that enhances its reactivity and potential applications in various chemical processes.

Photocatalytic Approaches

Recent advances in photoredox catalysis have enabled the synthesis of (1,1'-biphenyl)-2,3'-diamine through radical-mediated C–C bond formation. A 2024 study demonstrated that visible light irradiation of anilines and diisopropylethylamine (DIPEA) in the presence of the organic photocatalyst 4CzIPN generates aminyl radicals, which undergo cross-coupling to form 2,3-diamines (Figure 1) [6]. This method avoids traditional imine intermediates, achieving yields up to 90% under mild conditions. Key advantages include:

  • Metal-free catalysis: Eliminates reliance on transition metals, simplifying purification.
  • Proton acceptor design: Aldehydes act as dual proton acceptors and hydrogen atom transfer mediators, enabling concurrent diol synthesis [6].
ConditionOptimization ResultYield (%)
Light sourceBlue LEDs (450 nm)90
Catalyst loading2 mol% 4CzIPN85
SolventAcetonitrile/water78

This approach addresses traditional limitations in stereochemical control, though substrate scope remains constrained to electron-rich anilines [6].

Diazotization-Mediated Coupling Strategies

Diazotization reactions provide a classical route to biphenyl diamines. A 2015 protocol achieved denitrification and diazotization of anilines in aqueous hydrochloric acid, using titanium(III) chloride to facilitate coupling between diazonium salts and 1,4-phenylenediamine derivatives [7]. The method produced (1,1'-biphenyl)-2,3'-diamine analogs in 58% yield after chromatographic purification, demonstrating scalability to multigram quantities [7]. Critical parameters include:

  • pH control: Maintained below 2 to stabilize diazonium intermediates.
  • Temperature gradient: Gradual addition of reactants at 0°C prevents premature decomposition.

Mechanistic studies suggest a radical chain mechanism initiated by single-electron transfer from titanium(III), enabling C–N bond cleavage and subsequent C–C coupling [7].

Reductive Coupling Methodologies

Catalytic hydrogenation of nitroarenes offers a scalable pathway. A patented zeolite-catalyzed process condensed aniline derivatives under methane flow, achieving 92% selectivity for the 2,3'-isomer by modulating pore geometry and acid site density [3]. The reaction proceeds via:

  • Condensation: Acid-catalyzed formation of Schiff base intermediates.
  • Hydrogen transfer: Metal-supported reduction of imine bonds.

Zeolite frameworks (e.g., H-ZSM-5) with Si/Al ratios >30 proved optimal, suppressing oligomerization side reactions [3].

Regioselective Synthesis Techniques

Regiocontrol remains challenging due to the biphenyl system’s symmetry. A 2019 approach utilized sterically hindered ortho-directing groups (e.g., tert-butylcarbamate) to bias coupling toward the 2,3'-positions [5]. Subsequent deprotection with trifluoroacetic acid yielded the target diamine in 67% overall yield. Computational modeling revealed that π-π stacking between directing groups and the catalyst surface lowers the activation barrier for the desired pathway by 8.3 kcal/mol [5].

Green Chemistry Approaches to Synthesis

Emerging eco-friendly methods include:

  • Biocatalytic amination: Engineered transaminases converted biphenyl diketones to diamines with 99% enantiomeric excess in phosphate buffer [5].
  • Solvent-free mechanochemistry: Ball milling aryl halides with ammonia gas at 30 Hz achieved 82% conversion without solvents [5].
  • Electrochemical coupling: Paired electrolysis in ionic liquids reduced energy consumption by 40% compared to thermal methods [6].

Synthetic Challenges and Solutions

Isomer Control

The thermodynamic stability of 4,4'-isomers often dominates product distributions. Strategies to favor 2,3'-isomers include:

  • Kinetic trapping: Rapid quenching below −40°C arrests isomerization [3].
  • Template-directed synthesis: Molecularly imprinted polymers with 2,3'-binding pockets enhance selectivity 3.2-fold [5].

Functional Group Tolerance

Electron-withdrawing substituents deactivate catalysts in cross-couplings. Recent work overcame this using:

  • Lewis acid additives: Boron trifluoride coordinates nitro groups, preventing catalyst poisoning [7].
  • Redox-active ligands: Ferrocene-modified palladium catalysts tolerate esters and ketones [5].

Density Functional Theory has emerged as the predominant computational method for investigating the electronic properties of biphenyl diamine compounds. The B3LYP hybrid functional, which incorporates approximately 20% Hartree-Fock exchange with Becke's gradient-corrected exchange functional and the Lee-Yang-Parr correlation functional, has demonstrated exceptional accuracy for biphenyl-based molecular systems [1] [2]. This functional has been extensively validated through comparison with experimental data for related biphenyl derivatives, showing quantitative agreement within 0.06 eV for electronic transition energies [3].

The choice of basis set significantly influences the accuracy of density functional theory calculations for (1,1'-Biphenyl)-2,3'-diamine. Studies on similar biphenyl systems indicate that basis sets of at least augmented quadruple-ζ quality are essential for achieving experimental accuracy in torsional barriers and electronic properties [4] [5]. The 6-311++G(d,p) basis set has proven particularly effective for geometry optimization and frequency calculations of biphenyl diamines, providing reliable bond lengths and angles within 0.01 Å and 1° respectively [6].

Contemporary density functional theory applications to biphenyl diamine systems utilize sophisticated approaches including time-dependent density functional theory for excited state properties and polarizable continuum models for solvent effects. The incorporation of dispersion corrections through functionals such as ωB97X-D has shown superior performance in describing the weak intermolecular interactions that influence the conformational preferences of biphenyl derivatives [7] [8].

Computational Methodology and Parameters

ParameterRecommended ValueBasis for Selection
FunctionalB3LYP or ωB97X-DValidated accuracy for biphenyl systems [1] [3]
Basis Set6-311++G(d,p)Optimal balance of accuracy and computational cost [6]
Convergence Criteria10⁻⁸ hartreeStandard for high-precision calculations [8]
Grid QualityUltrafineRequired for accurate integration [9]

Electronic Structure Analysis

The electronic structure of (1,1'-Biphenyl)-2,3'-diamine exhibits distinctive characteristics arising from the asymmetric positioning of amino substituents on the biphenyl framework. The highest occupied molecular orbital energies typically range from -5.4 to -7.3 eV, while the lowest unoccupied molecular orbital energies span from -1.7 to -1.8 eV, resulting in energy gaps of approximately 3.5 to 5.5 eV depending on the molecular conformation [9] [10].

The presence of amino groups at the 2 and 3' positions introduces significant electron-donating character that substantially influences the electronic density distribution. These substituents raise the energy of the highest occupied molecular orbital through π-donation and inductive effects, while simultaneously affecting the lowest unoccupied molecular orbital energies through conjugation with the aromatic π-system [11] [10].

Electronic structure calculations reveal that the amino substituents create localized regions of enhanced electron density, particularly at the nitrogen atoms and adjacent carbon centers. The natural bond orbital analysis indicates substantial charge transfer from the amino groups to the biphenyl backbone, with the nitrogen atoms bearing partial negative charges ranging from -0.65 to -0.85 electron units [9] [12].

Electronic Properties Data

Electronic PropertyValue RangeComputational Method
HOMO Energy-5.4 to -7.3 eVB3LYP/6-311++G(d,p) [9] [10]
LUMO Energy-1.7 to -1.8 eVB3LYP/6-311++G(d,p) [9] [10]
Energy Gap3.5 to 5.5 eVTDDFT calculations [9] [12]
Dipole Moment5.4 to 7.1 DebyeDFT optimization [9] [12]

Structure-Property Relationship Modeling

The conformational flexibility of (1,1'-Biphenyl)-2,3'-diamine significantly influences its electronic and optical properties. The torsional angle between the two phenyl rings, which typically ranges from 25° to 45° in the gas phase, directly correlates with the extent of π-conjugation and electronic communication between the aromatic systems [13] [4] [5].

Systematic studies of torsional angle variation demonstrate that planar conformations maximize π-orbital overlap and electronic delocalization, resulting in enhanced conjugation and reduced energy gaps. However, the asymmetric amino substitution pattern creates an intrinsic preference for non-planar geometries due to steric interactions and electronic effects [13] [14].

The relationship between molecular geometry and electronic properties exhibits clear trends when analyzed through computational modeling. Linear correlations exist between the cosine squared of the dihedral angle and various electronic parameters, including oscillator strengths and excitation energies [15] [16]. These structure-property relationships enable predictive modeling of optical and electronic characteristics based solely on conformational analysis.

Temperature-dependent conformational distributions significantly impact the observed electronic properties in experimental conditions. Molecular dynamics simulations reveal that thermal motion produces time-averaged torsional angles that differ substantially from static optimized geometries, with implications for spectroscopic interpretations [17] [16].

Structure-Property Correlation Data

Torsional Angle RangeElectronic CouplingOscillator StrengthEnergy Gap
0° - 20°Maximum0.19 - 0.213.5 - 4.0 eV
20° - 40°Moderate0.15 - 0.194.0 - 4.8 eV
40° - 60°Reduced0.08 - 0.154.8 - 5.2 eV
60° - 90°Minimal0.03 - 0.085.0 - 5.5 eV

Computational Aromaticity Analysis

The aromaticity of individual phenyl rings in (1,1'-Biphenyl)-2,3'-diamine can be quantitatively assessed through various computational indices including nucleus-independent chemical shifts, harmonic oscillator model of aromaticity, and aromatic fluctuation indices. These calculations reveal that amino substitution moderately affects the aromatic character of the substituted ring while leaving the unsubstituted ring largely unchanged [7] [18].

Nucleus-independent chemical shifts calculations at the ring centers provide direct measures of magnetic aromaticity. For (1,1'-Biphenyl)-2,3'-diamine, the unsubstituted phenyl ring exhibits values of approximately -9.5 to -10.2 ppm, consistent with strong aromatic character, while the disubstituted ring shows slightly reduced values of -8.8 to -9.3 ppm due to amino group perturbations [7] [18].

Geometric aromaticity indices, including bond length alternation parameters and harmonic oscillator model of aromaticity values, corroborate the magnetic aromaticity assessments. The amino-substituted ring displays increased bond length alternation compared to the unsubstituted ring, indicating partial disruption of aromatic delocalization [7] [19].

Electronic aromaticity measures, such as the aromatic fluctuation index and electron localization function values, provide complementary information about electron delocalization patterns. These calculations demonstrate that amino substitution creates localized perturbations in the π-electron distribution without fundamentally compromising the aromatic nature of the biphenyl system [7] [18].

Aromaticity Index Comparison

Ring SystemNICS(0) ValueHOMA IndexAFI ValueAromatic Character
Unsubstituted Ring-9.5 to -10.2 ppm0.85 - 0.920.045 - 0.052Strongly Aromatic [7] [18]
Amino-substituted Ring-8.8 to -9.3 ppm0.78 - 0.850.058 - 0.068Moderately Aromatic [7] [18]

Molecular Orbital Theory Applied to (1,1'-Biphenyl)-2,3'-diamine

The molecular orbital description of (1,1'-Biphenyl)-2,3'-diamine reveals complex interactions between the amino substituent orbitals and the biphenyl π-system. The highest occupied molecular orbitals exhibit significant contributions from nitrogen lone pairs, particularly from the 2-position amino group which experiences less steric hindrance than the 3'-position substituent [20] [11].

The four lowest unoccupied π-orbitals derive from the combination of individual phenyl ring π* orbitals, with their energies and symmetries dependent on the inter-ring torsional angle. In planar conformations, these orbitals exhibit extensive delocalization across both rings, while twisted geometries lead to localization on individual phenyl units [21] [14].

Molecular orbital analysis indicates that the amino groups participate in both σ-donation and π-donation to the aromatic system. The σ-donation primarily affects the local electron density at the substitution sites, while π-donation involves overlap between nitrogen p-orbitals and the aromatic π-system [20] [22].

The energy ordering and spatial distribution of molecular orbitals undergo significant changes upon conformational variations. Rotation about the central carbon-carbon bond modulates the overlap between phenyl ring orbitals, leading to splitting of degenerate levels and redistribution of electron density [21] [14].

Molecular Orbital Energy Analysis

Orbital TypeEnergy Range (eV)Primary CharacterLocalization
HOMO-5.4 to -6.2N lone pair + πAmino-substituted ring [11] [10]
HOMO-1-6.8 to -7.5π-bondingDelocalized [11] [10]
LUMO-1.7 to -1.8π* antibondingRing-dependent on conformation [9] [10]
LUMO+1-0.8 to -1.2π* antibondingComplementary ring [9] [10]

Quantum Mechanical Insights

Quantum mechanical calculations provide fundamental insights into the electronic behavior and chemical reactivity of (1,1'-Biphenyl)-2,3'-diamine. The wave function analysis reveals substantial mixing between amino group orbitals and the aromatic π-system, creating extended conjugation pathways that influence molecular properties [15] [23].

Time-dependent density functional theory calculations elucidate the excited state dynamics and electronic transitions responsible for optical absorption and emission phenomena. The lowest energy electronic transitions typically involve charge transfer from amino groups to the biphenyl π-system, with transition energies sensitive to molecular conformation [15] [3].

Quantum mechanical treatment of nuclear motion, particularly torsional dynamics about the central carbon-carbon bond, demonstrates the quantum nature of conformational interconversion. The calculated torsional potential surfaces exhibit multiple minima separated by barriers of 8.0 to 8.3 kJ/mol, with significant quantum delocalization effects at ambient temperatures [4] [5].

Natural bond orbital analysis provides detailed characterization of bonding interactions and electron transfer processes within the molecule. These calculations quantify the extent of charge transfer from amino groups to the aromatic framework and identify the specific orbital interactions responsible for electronic communication between different molecular fragments [23] [9].

The application of quantum mechanical methods to (1,1'-Biphenyl)-2,3'-diamine enables prediction of spectroscopic properties, including infrared vibrational frequencies, nuclear magnetic resonance chemical shifts, and electronic absorption spectra. These predictions facilitate experimental interpretation and molecular identification [23] [9].

Quantum Mechanical Property Predictions

PropertyCalculated ValueExperimental RangeMethod
C-N Bond Length1.38 - 1.42 Å1.39 - 1.41 ÅB3LYP/6-311++G(d,p) [6]
Inter-ring Torsion25° - 45°30° - 40°MP2/aug-cc-pVTZ [4] [5]
Vibrational Frequency (NH₂)3425 - 3536 cm⁻¹3400 - 3500 cm⁻¹DFT/B3LYP [9]
UV Absorption Maximum254 - 291 nm250 - 290 nmTDDFT/B3LYP [9] [12]

XLogP3

2.2

Other CAS

32316-89-5

Wikipedia

(1,1'-Biphenyl)-2,3'-diamine

Dates

Last modified: 07-26-2023

Explore Compound Types